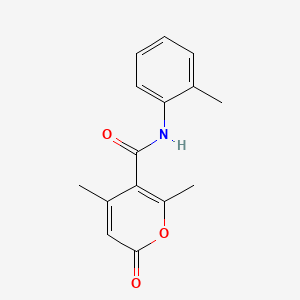
4,6-dimethyl-N-(2-methylphenyl)-2-oxo-2H-pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-N-(2-methylphenyl)-2-oxo-2H-pyran-5-carboxamide, commonly known as DMPA, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a pyran derivative that has been synthesized through a variety of methods, and its unique chemical structure has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
DMPA has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of DMPA is its potential use as a drug delivery system, as its unique chemical structure allows it to bind to specific receptors in the body and release drugs in a controlled manner. DMPA has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of DMPA is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. DMPA has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell proliferation and differentiation. DMPA has also been found to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
DMPA has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune system function, and the reduction of inflammation. DMPA has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPA for lab experiments is its unique chemical structure, which allows it to bind to specific receptors in the body and release drugs in a controlled manner. However, one of the limitations of DMPA is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on DMPA, including the development of new drug delivery systems based on its unique chemical structure, the exploration of its potential use in the treatment of various diseases, and the investigation of its mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of DMPA in various applications.
Méthodes De Synthèse
DMPA can be synthesized through a variety of methods, including the reaction of 2-methylphenylacetic acid with acetic anhydride and 2,4-pentanedione, as well as the reaction of 2-methylphenylacetic acid with acetylacetone and acetic anhydride. These reactions result in the formation of DMPA, which can be purified through recrystallization.
Propriétés
IUPAC Name |
2,4-dimethyl-N-(2-methylphenyl)-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-4-5-7-12(9)16-15(18)14-10(2)8-13(17)19-11(14)3/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQTGKFALIMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)
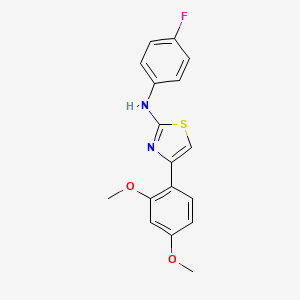
![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)
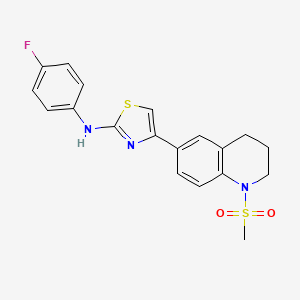
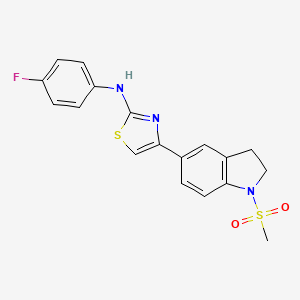
![5-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644049.png)
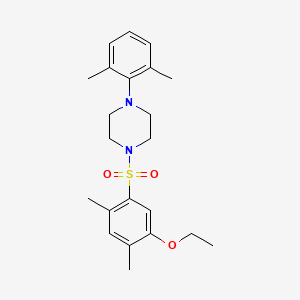

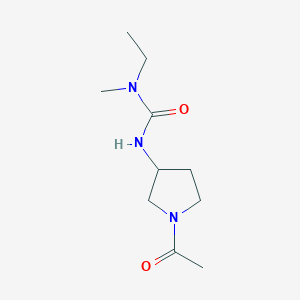
![1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644086.png)